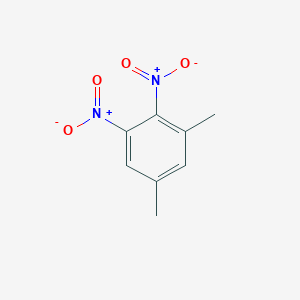

1,5-Dimethyl-2,3-dinitrobenzene

Vue d'ensemble

Description

1,5-Dimethyl-2,3-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O4 . It has an average mass of 196.160 Da and a monoisotopic mass of 196.048401 Da .

Synthesis Analysis

The synthesis of nitrobenzene derivatives, such as this compound, can be achieved through the nitration reaction of benzene . The process involves changes in operating conditions and can be designed using simulation tools .Molecular Structure Analysis

This compound contains a total of 22 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitro groups (aromatic) .Chemical Reactions Analysis

Electrochemical studies of dinitroaromatics, including derivatives of this compound, provide valuable insights into their reduction processes. This research has implications for understanding the electrochemical behavior of these compounds, which can be applied in areas like battery technology and electrochemical sensors.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 362.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a flash point of 185.6±19.3 °C . The compound has 6 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Optical and Electron Transfer Properties

- Studies have shown that dinitroaromatic compounds, including 1,5-dimethyl-2,3-dinitrobenzene, exhibit unique optical properties due to their delocalized charge distribution. These properties are highlighted by vibrational fine structures observed in their optical spectra. Such compounds are typically characterized as delocalized intervalence compounds, implying potential applications in fields that require specific optical characteristics (Nelsen, Konradsson, Weaver, & Telo, 2003); (Nelsen, Weaver, Zink, & Telo, 2005).

Charge Localization and Electron Transfer

- The effect of substitution, such as that in this compound, on charge localization in dinitrobenzene radical anions has been investigated. These studies reveal insights into the intramolecular electron transfer mechanisms in such compounds, which could be relevant for applications in electronic materials or chemical sensors (Telo, Jalilov, & Nelsen, 2011).

Chemical Reactivity and Substitution Reactions

- Research involving substitution reactions of dinitrobenzene derivatives, like this compound, has provided valuable information on the chemical reactivity of these compounds. Understanding these reactions is crucial for synthesizing specific molecules for various applications, ranging from pharmaceuticals to materials science (Plater & Harrison, 2023).

Applications in Sensing Technologies

- Certain dinitrobenzene derivatives have been utilized in the development offluorescent carbazole dendrimers. These dendrimers are studied as chemosensors for detecting nitroaromatic explosives, demonstrating their potential in security and environmental monitoring applications. The sensitivity and selectivity of these materials in detecting such compounds are critical aspects of their utility (Tang, Chen, Shaw, Hegedus, Wang, Burn, & Meredith, 2011).

Structural and Spectroscopic Studies

- The study of compounds structurally related to this compound has led to insights into their solid-state conformation and spectroscopic properties. Such studies are fundamental in understanding the behavior of these compounds under various conditions, which is essential for their application in materials science and chemistry (Mackay, Gale, & Wilshire, 2000).

Regioselectivity in Chemical Synthesis

- Investigations into the regioselectivity of nitration reactions involving dinitrobenzene derivatives, including those structurally similar to this compound, have provided insights crucial for designing specific synthetic pathways in organic chemistry. This knowledge assists in the targeted synthesis of complex molecules (Shopsowitz, Lelj, & MacLachlan, 2011).

Electrochemical Studies

- Electrochemical studies of dinitroaromatics, including derivatives of this compound, provide valuable insights into their reduction processes. Such research has implications for understanding the electrochemical behavior of these compounds, which can be applied in areas like battery technology and electrochemical sensors (Macías-Ruvalcaba & Evans, 2007)

Orientations Futures

Research into nitro compounds, including 1,5-Dimethyl-2,3-dinitrobenzene, continues to be an active area of study. For instance, the preparation of 1,3,5-trinitrobenzene provides a good example of how nitrobenzene derivatives can be synthesized . Furthermore, the catalytic transfer hydrogenation of dimethyl-nitrobenzene to Dimethyl-aniline was studied, showing an increase in the catalytic activity as the reaction temperature, pressure, and weight of catalysts increased .

Mécanisme D'action

Target of Action

As a nitro compound, it may interact with various biological molecules due to the presence of the nitro group (−no2), which is a very important class of nitrogen derivatives .

Mode of Action

Nitro compounds generally have a high dipole moment due to the polar character of the nitro group . This could influence their interaction with biological targets.

Pharmacokinetics

Nitro compounds generally have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group . This could potentially impact the bioavailability of 1,5-Dimethyl-2,3-dinitrobenzene.

Action Environment

The properties of nitro compounds can be influenced by environmental conditions such as temperature .

Analyse Biochimique

Cellular Effects

1,5-Dimethyl-2,3-dinitrobenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes. These effects on cell signaling and gene expression can ultimately influence cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. This inhibition can result in altered metabolic pathways and changes in the levels of metabolites. Additionally, the compound can induce changes in gene expression by binding to transcription factors and other DNA-binding proteins, leading to the activation or repression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical reagents. Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are important considerations for in vitro and in vivo studies involving this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent and can be influenced by factors such as the duration of exposure and the route of administration. Understanding the dosage effects of this compound is crucial for assessing its safety and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo reduction reactions catalyzed by nitroreductases, leading to the formation of amino derivatives. These metabolic transformations can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can influence the activity of other metabolic enzymes, such as cytochrome P450s, further impacting metabolic pathways and the production of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound within specific tissues can influence its biological activity and potential therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects

Propriétés

IUPAC Name |

1,5-dimethyl-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHQCZUODQEUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600994 | |

| Record name | 1,5-Dimethyl-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65151-56-6 | |

| Record name | 1,5-Dimethyl-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

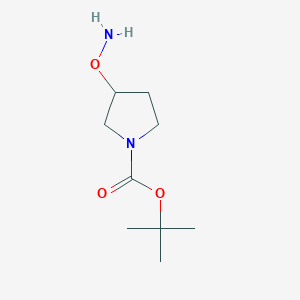

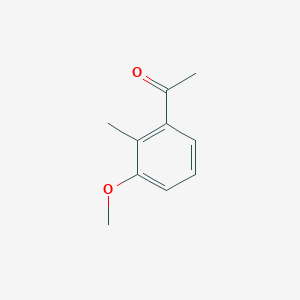

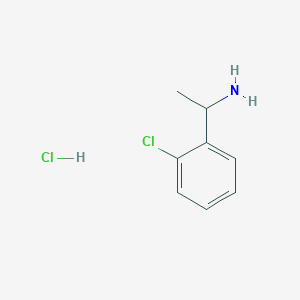

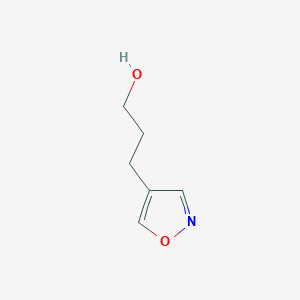

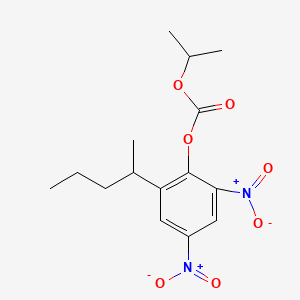

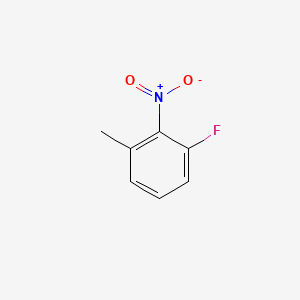

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)